AX15892 Exhibits Superior Selectivity for ERK5 Over BRD4 Compared to XMD8-92
AX15892 demonstrates a dramatically improved selectivity window for ERK5 over the bromodomain protein BRD4 when compared directly to the dual inhibitor XMD8-92. While AX15892 potently inhibits ERK5 (IC50 = 30 nM), it has a much weaker affinity for BRD4 (Kd = 610 nM). This results in a selectivity ratio (ERK5 IC50 : BRD4(1) Kd) of 0.049, indicating a strong preference for ERK5 [1]. In contrast, the dual inhibitor XMD8-92 inhibits ERK5 with an IC50 of 190 nM and binds BRD4 with a Kd of 170 nM, yielding a non-selective ratio of 1.1 [2]. This represents a >22-fold improvement in the selectivity window for AX15892 relative to XMD8-92.
| Evidence Dimension | Selectivity Ratio (ERK5 IC50 : BRD4(1) Kd) |
|---|---|
| Target Compound Data | 0.049 (IC50=30 nM; Kd=610 nM) |
| Comparator Or Baseline | XMD8-92: 1.1 (IC50=190 nM; Kd=170 nM) |
| Quantified Difference | AX15892 selectivity ratio is >22-fold lower (more selective for ERK5) than XMD8-92. |
| Conditions | ERK5 IC50 determined using the KiNativ chemoproteomics platform in native cellular lysates. BRD4(1) Kd determined using the BROMOscan assay. |
Why This Matters
This superior selectivity profile ensures that biological effects observed with AX15892 can be confidently attributed to ERK5 kinase inhibition, minimizing confounding results from off-target BRD4 activity.
- [1] Lin, E. C. K., Amantea, C. M., Nomanbhoy, T. K., Weissig, H., Ishiyama, J., Hu, Y., Sidique, S., Li, B., Kozarich, J. W., & Rosenblum, J. S. (2016). ERK5 kinase activity is dispensable for cellular immune response and proliferation. Proceedings of the National Academy of Sciences, 113(42), 11865-11870. (Data derived from Table 2). View Source
- [2] Lin, E. C. K., Amantea, C. M., Nomanbhoy, T. K., Weissig, H., Ishiyama, J., Hu, Y., Sidique, S., Li, B., Kozarich, J. W., & Rosenblum, J. S. (2016). ERK5 kinase activity is not required for cellular immune response. bioRxiv. https://doi.org/10.1101/038513 (Data derived from Table 2). View Source
